2,4-Diamino-6-ethoxypyrimidine

Description

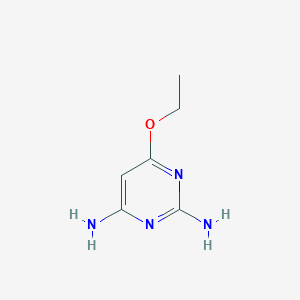

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethoxypyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTAQMVXGXVICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278697 | |

| Record name | 2,4-Diamino-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116436-03-4 | |

| Record name | 2,4-Diamino-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activity of 2,4-Diamino-6-ethoxypyrimidine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of antimicrobial and anticancer therapies.

Core Chemical Properties

This compound, a derivative of the pyrimidine heterocyclic system, is a compound of interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, its properties can be inferred from its structure and comparison with closely related analogs.

Table 1: Physicochemical Properties of this compound and its Precursors

| Property | This compound | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-hydroxypyrimidine |

| IUPAC Name | 6-ethoxypyrimidine-2,4-diamine | 6-chloropyrimidine-2,4-diamine[1] | 2,6-Diaminopyrimidin-4-ol[2][3] |

| CAS Number | 116436-03-4 | 156-83-2[1] | 56-06-4[2][3][4] |

| Molecular Formula | C₆H₁₀N₄O | C₄H₅ClN₄[1] | C₄H₆N₄O[4] |

| Molecular Weight | 154.17 g/mol | 144.56 g/mol [1] | 126.12 g/mol [4] |

| Appearance | Not specified (likely a crystalline powder) | White to off-white crystalline powder[1] | White to off-white crystalline powder[4] |

| Melting Point | Data not available | 199-202 °C[1] | 285-286 °C (decomposes)[2][3][4] |

| Boiling Point | Data not available | 438.3 ± 48.0 °C at 760 mmHg (Predicted)[1] | Data not available |

| Solubility | Data not available | Soluble in water, ethanol, and methanol[1] | Soluble in DMSO and methanol, sparingly soluble in water[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from 2,4-Diamino-6-hydroxypyrimidine. The general synthetic pathway involves the conversion of the hydroxyl group to a chloro group, which is a better leaving group, followed by nucleophilic substitution with ethoxide.

Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine

This protocol is adapted from established literature procedures.[5][6]

Materials:

-

2,4-Diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

-

Heat the mixture to 97 °C and stir for 17 hours.

-

After cooling, slowly and carefully pour the reaction mixture into ice water with stirring.

-

Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.

-

Cool the solution and adjust the pH to 8 with a sodium hydroxide solution.

-

Extract the aqueous solution with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,4-Diamino-6-chloropyrimidine as a white solid. The expected yield is approximately 85%.[5]

Experimental Protocol: Synthesis of this compound from 2,4-Diamino-6-chloropyrimidine

This is a general protocol for nucleophilic aromatic substitution.

Materials:

-

2,4-Diamino-6-chloropyrimidine

-

Anhydrous ethanol

-

Sodium metal

-

Round-bottom flask with reflux condenser and drying tube

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Once the sodium has completely reacted, add 2,4-Diamino-6-chloropyrimidine to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Neutralize the residue with a suitable acid (e.g., acetic acid) and extract the product with an appropriate organic solvent.

-

Dry the organic extract, filter, and concentrate to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Derivatives of 2,4-diaminopyrimidine are well-established as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, which is a key mechanism for several anticancer and antimicrobial drugs.

Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol

This is a generalized protocol for assessing the inhibitory activity of a compound against DHFR.

Materials:

-

Purified recombinant DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound (test compound)

-

Methotrexate (positive control)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of the test compound or positive control.

-

Add the DHFR enzyme to each well and incubate for a short period at a controlled temperature.

-

Initiate the reaction by adding the DHF substrate to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The rate of decrease in absorbance is proportional to the DHFR activity as NADPH is consumed.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

References

- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 2,4-Diamino-6-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2,4-Diamino-6-ethoxypyrimidine, a key intermediate in medicinal chemistry. This document outlines a plausible synthetic route, predicted analytical data, and detailed experimental protocols to guide researchers in the identification and characterization of this compound.

Proposed Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 2,4-Diamino-6-hydroxypyrimidine. The initial step involves the chlorination of the hydroxyl group, followed by a nucleophilic substitution with sodium ethoxide.

Predicted Spectroscopic and Physical Data

The following tables summarize the predicted quantitative data for this compound based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.30 | s | 1H | H-5 |

| ~6.50 | br s | 2H | C4-NH₂ |

| ~5.80 | br s | 2H | C2-NH₂ |

| ~4.15 | q | 2H | -OCH₂CH₃ |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C6 |

| ~163.0 | C2 |

| ~161.5 | C4 |

| ~78.0 | C5 |

| ~60.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Table 3: Predicted Mass Spectrometry Data

| Technique | Mode | Predicted m/z | Assignment |

| ESI-MS | Positive | 155.09 | [M+H]⁺ |

| HRMS | Positive | 155.0933 | [M+H]⁺ (C₆H₁₁N₄O) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and structural characterization of this compound.

Synthesis of 2,4-Diamino-6-chloropyrimidine

This procedure is adapted from established methods for the chlorination of hydroxypyrimidines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-Diamino-6-hydroxypyrimidine (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

-

Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-Diamino-6-chloropyrimidine.

Synthesis of this compound

This protocol describes the nucleophilic substitution of the chloro-group with an ethoxy-group.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Diamino-6-chloropyrimidine (1.0 eq) in anhydrous ethanol.

-

Base Addition: Add sodium ethoxide (NaOEt, 1.1 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A longer acquisition time and a greater number of scans (e.g., 1024) are typically required.

Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Acquisition: Introduce the sample solution into an electrospray ionization mass spectrometer (ESI-MS) operating in positive ion mode.

-

HRMS Acquisition: For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement, which is crucial for confirming the elemental composition.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound, integrating the synthetic and analytical steps.

In-Depth Technical Guide: 2,4-Diamino-6-ethoxypyrimidine (CAS: 116436-03-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-ethoxypyrimidine is a substituted pyrimidine derivative. While not extensively studied for its own biological activities, it holds significance in the pharmaceutical industry, primarily as a known impurity and synthetic intermediate related to Minoxidil. Minoxidil is a potent antihypertensive agent and is widely known for its use in the treatment of androgenic alopecia.[1] The presence and control of impurities such as this compound are critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. This data is essential for its handling, characterization, and formulation.

| Property | Value | Source |

| CAS Number | 116436-03-4 | [1][2] |

| Molecular Formula | C₆H₁₀N₄O | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 160 °C | [2] |

| Boiling Point | 420.8 ± 48.0 °C at 760 mmHg | [2] |

| Purity (Typical) | ≥97% | [2] |

| Storage Temperature | 4°C, protect from light | [2] |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on analogous syntheses of similar compounds.

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

The precursor, 2,4-diamino-6-chloropyrimidine, is synthesized from the more readily available 2,4-diamino-6-hydroxypyrimidine.

-

Materials:

-

2,4-Diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIPEA) (optional, as a catalyst)

-

Ice water

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

-

Heat the mixture to 97 °C and stir for 17 hours.

-

After completion of the reaction, cool the mixture to room temperature and slowly add it to ice water with vigorous stirring.

-

Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.

-

Cool the solution and adjust the pH to 8 with a NaOH solution.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.

-

Step 2: Synthesis of this compound

-

Materials:

-

2,4-Diamino-6-chloropyrimidine

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a dry, inert atmosphere (e.g., under argon), dissolve 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) in anhydrous ethanol (10 mL).

-

Add sodium ethoxide (0.17 g, 2.5 mmol) to the solution.

-

Heat the reaction mixture to reflux and stir for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Analytical Characterization

As a reference standard for a pharmaceutical impurity, the analytical characterization of this compound is crucial. Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) with detailed analytical data.

| Analytical Technique | Expected Data |

| ¹H NMR | Spectral data confirming the presence of ethoxy and amino protons, and the pyrimidine ring proton. |

| ¹³C NMR | Spectral data showing the expected number of carbon signals corresponding to the molecular structure. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (amino groups), C-O (ether), and C=N/C=C (pyrimidine ring) bonds. |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity, typically ≥97%. |

Biological Activity and Signaling Pathways

There is a notable lack of publicly available scientific literature detailing the biological activity or the mechanism of action of this compound. Searches for such information predominantly lead to studies on the structurally similar but distinct compound, 2,4-Diamino-6-hydroxypyrimidine (DAHP). DAHP is a known inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), which in turn affects the production of nitric oxide (NO). However, it is crucial to note that this activity is associated with the 6-hydroxy analogue and cannot be extrapolated to the 6-ethoxy derivative without experimental validation.

Given its role as a process-related impurity in the synthesis of Minoxidil, the primary focus in a drug development context is on its detection, quantification, and control to ensure the safety and purity of the final drug product, rather than on its own pharmacological effects.

Visualizations

Synthetic Workflow for this compound

Caption: Proposed two-step synthesis of this compound.

Logical Relationship: Role as a Minoxidil Impurity

Caption: Formation of this compound as a Minoxidil impurity.

References

Synthesis of 2,4-Diamino-6-ethoxypyrimidine from Guanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of 2,4-diamino-6-ethoxypyrimidine, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, guanidine. The synthesis involves a three-stage process: the initial cyclization to form 2,4-diamino-6-hydroxypyrimidine, followed by chlorination to yield 2,4-diamino-6-chloropyrimidine, and culminating in a nucleophilic substitution to introduce the ethoxy group.

This guide provides detailed experimental protocols for each key transformation, presents quantitative data in structured tables for clarity, and includes a visual representation of the synthetic workflow to facilitate a comprehensive understanding of the process.

Overall Synthetic Workflow

The synthesis of this compound from guanidine is a sequential three-step process. The logical progression of this synthesis is outlined below.

An In-depth Technical Guide to 2,4-Diamino-6-ethoxypyrimidine

This technical guide provides a comprehensive overview of 2,4-diamino-6-ethoxypyrimidine, with a focus on its molecular weight, physicochemical properties, and a proposed synthetic pathway. The information is intended for researchers, scientists, and drug development professionals.

While key physicochemical data for this compound is available, it is important to note that detailed experimental protocols for its specific synthesis, characterization, and biological activity are not extensively documented in publicly available literature. The experimental protocols provided herein are based on established methods for structurally analogous compounds and should be regarded as a strategic guide for its synthesis and analysis.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 154.17 g/mol | [1] |

| Molecular Formula | C₆H₁₀N₄O | [1] |

| CAS Number | 116436-03-4 | [1] |

| Melting Point | 160 °C | |

| Boiling Point | 420.8 ± 48.0 °C at 760 mmHg | |

| Synonyms | 6-ethoxypyrimidine-2,4-diamine, 2,4-Diamino-6-ethoxy-pyrimidin | [1] |

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis for this compound is proposed, commencing from readily available starting materials. This pathway involves the formation of a hydroxypyrimidine intermediate, followed by chlorination and subsequent etherification.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key intermediates, based on established literature procedures for analogous compounds.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This procedure is adapted from the synthesis of 2,4-diamino-6-hydroxypyrimidine.

-

Materials: Guanidine hydrochloride, sodium ethoxide, absolute ethanol, ethyl cyanoacetate, glacial acetic acid.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.

-

After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate.[2]

-

In a separate flask, prepare another solution of sodium ethoxide and add guanidine hydrochloride.

-

Separate the resulting sodium chloride by filtration and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.[2]

-

Heat the mixture under reflux for 2 hours.[2]

-

Evaporate the mixture to dryness.

-

Dissolve the solid residue in boiling water and acidify with glacial acetic acid.

-

Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, will crystallize out of solution and can be collected by filtration.[2]

-

Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

This procedure describes the chlorination of the hydroxypyrimidine intermediate.

-

Materials: 2,4-Diamino-6-hydroxypyrimidine, phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a reaction flask, add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride.[3]

-

Heat the mixture with stirring. A typical temperature is around 105 °C for 6 hours.[4]

-

After the reaction is complete, the excess POCl₃ can be removed by distillation.[4]

-

The reaction is then carefully quenched, for example, by the slow addition of an alcohol like ethanol.[4]

-

The product, 2,4-diamino-6-chloropyrimidine, can then be isolated and purified.

-

Step 3: Synthesis of this compound

This is a general procedure for the synthesis of 6-alkoxypyrimidines from a 6-chloropyrimidine intermediate.

-

Materials: 2,4-Diamino-6-chloropyrimidine, sodium hydride, dry ethanol, and an appropriate solvent (e.g., DMSO or THF).

-

Procedure:

-

Prepare a solution of sodium ethoxide by reacting sodium hydride with dry ethanol in an inert atmosphere.

-

Add 2,4-diamino-6-chloropyrimidine to the solution.[3]

-

Heat the reaction mixture to drive the nucleophilic substitution. A temperature of around 90 °C is often employed.[3]

-

Upon completion of the reaction, the mixture is worked up, which may involve quenching with a mild acid and extraction with an organic solvent.

-

The final product, this compound, is then purified, typically by column chromatography.

-

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons. The spectrum would be expected to show signals for the ethoxy group (a quartet and a triplet), the amino groups, and the pyrimidine ring proton.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of 154.17 g/mol .

-

Infrared (IR) Spectroscopy: To identify the functional groups present. Characteristic peaks for N-H stretches of the amino groups, C-H stretches of the ethyl group, C=N and C=C stretches of the pyrimidine ring, and C-O stretches of the ether linkage would be expected.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₆H₁₀N₄O.

Biological Activity

There is currently a lack of specific data in the scientific literature regarding the biological activity and potential signaling pathway involvement of this compound.

It is noteworthy that the structurally related compound, 2,4-diamino-6-hydroxypyrimidine, is a known inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4). This inhibition can subsequently suppress the production of nitric oxide. However, it is crucial to emphasize that the biological activity of the ethoxy derivative cannot be assumed to be the same as the hydroxy analog. The substitution of the hydroxyl group with an ethoxy group can significantly alter the molecule's physicochemical properties, such as its size, polarity, and hydrogen bonding capability, which in turn can dramatically affect its biological target binding and overall pharmacological profile. Therefore, any investigation into the biological effects of this compound would require dedicated experimental evaluation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

Potential Biological Activity of 2,4-Diamino-6-ethoxypyrimidine Derivatives: A Technical Overview

Executive Summary

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While specific data on the 6-ethoxy derivative is scarce, extensive research on analogous 6-alkoxy-substituted 2,4-diaminopyrimidines has revealed potent antiviral activity, particularly against retroviruses such as Human Immunodeficiency Virus (HIV). These compounds primarily belong to the class of acyclic nucleoside phosphonates, which act as inhibitors of viral DNA polymerases and reverse transcriptases. This technical guide summarizes the quantitative antiviral data, details the experimental protocols used for their evaluation, and illustrates the underlying mechanism of action.

Core Biological Activity: Antiviral Properties

The most significant biological activity reported for 6-alkoxy-2,4-diaminopyrimidine derivatives is their ability to inhibit viral replication. This is particularly pronounced in derivatives containing a phosphonomethoxy)ethoxy side chain at the 6-position.

Antiretroviral Activity

Several 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have demonstrated marked inhibition of retrovirus replication in cell culture.[1] The 5-methyl and 5-halogen substituted derivatives, in particular, have shown pronounced antiretroviral activity.[1] The 5-cyano and 5-formyl derivatives also exhibit significant antiretroviral effects, with potencies comparable to the reference drugs adefovir and tenofovir.[2]

Activity Against Other Viruses

While the primary activity appears to be against retroviruses, some derivatives have been evaluated against a panel of DNA viruses, including herpes simplex virus type 1 and 2, cytomegalovirus, and vaccinia virus, but generally show little to no inhibitory activity.[1]

Quantitative Data on Antiviral Activity

The antiviral potency of these compounds is typically quantified by their 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. Cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of a compound's therapeutic window.

Table 1: Antiretroviral Activity of 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine Derivatives against HIV and MSV

| Compound | Virus | EC₅₀ (µmol/mL) | Cytotoxicity (CC₅₀ in µmol/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| 5-Methyl-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV, Moloney Murine Sarcoma Virus (MSV) | ~0.00018 | Cytostatic to CEM cells | Not Reported |

| 5-Halogen-substituted derivatives | Retroviruses | 0.0023 - 0.0110 | > 0.3 (devoid of measurable toxicity) | > 27 - 130 (estimated) |

| 5-Cyano-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV, MSV | 0.0027 - 0.011 | Not Reported | Not Reported |

| 5-Formyl-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV, MSV | 0.0095 - 0.021 | Not Reported | Not Reported |

Data sourced from multiple studies.[1][2] Note that direct comparison between studies may be limited by variations in experimental conditions.

Mechanism of Action: Acyclic Nucleoside Phosphonates

The antiviral 6-alkoxy-2,4-diaminopyrimidine derivatives are acyclic nucleoside phosphonates. Their mechanism of action involves the inhibition of viral nucleic acid synthesis.[3]

-

Cellular Uptake and Activation: The compounds are taken up by the host cell. Since they are nucleotide analogs (containing a phosphonate group), they bypass the initial virus-dependent phosphorylation step required for nucleoside analogs.[3] They are subsequently phosphorylated by cellular kinases to their active diphosphate form.[4]

-

Inhibition of Viral Polymerase: The diphosphorylated active metabolite competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in retroviruses) or DNA polymerase.[3]

-

Chain Termination: Due to the acyclic nature of the sugar-mimicking side chain, which lacks a 3'-hydroxyl group, the incorporation of the analog into the viral DNA results in the termination of DNA chain elongation.[4]

This mechanism provides a high degree of selectivity for viral polymerases over host cell DNA polymerases.[3]

Diagram: Mechanism of Action of Acyclic Nucleoside Phosphonates

Caption: General mechanism of action of acyclic nucleoside phosphonates against retroviruses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 6-alkoxy-2,4-diaminopyrimidine derivatives.

Anti-HIV Cell-Based Assay (MTT Method)

This assay quantifies the ability of a compound to protect HIV-infected cells from the cytopathic effects of the virus.

Materials:

-

MT-4 (human T-cell leukemia) cells

-

HIV-1 (e.g., strain IIIB) or HIV-2 (e.g., strain ROD) viral stock

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, antibiotics)

-

Test compounds dissolved in DMSO and serially diluted in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 6 x 10⁵ cells/mL in 50 µL of culture medium per well.

-

Compound Addition: Add 25 µL of the serially diluted test compounds to triplicate wells. Include wells with virus-infected cells without compound (virus control) and uninfected cells without compound (mock-infected control).

-

Infection: Add 25 µL of the appropriate HIV strain to achieve a multiplicity of infection (MOI) that results in significant cytopathic effect within 5 days.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and mock-infected controls. The EC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Method)

This assay is performed in parallel with the antiviral assay to determine the toxicity of the compounds to the host cells.

Protocol: The protocol is identical to the anti-HIV assay, with the critical exception that no virus is added to the wells containing the test compounds. The CC₅₀ is calculated from the dose-response curve of cell viability versus compound concentration.

Diagram: Experimental Workflow for Antiviral and Cytotoxicity Testing

Caption: Workflow for determining antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀).

Conclusion and Future Directions

While direct data on 2,4-Diamino-6-ethoxypyrimidine is lacking, the extensive research on its close structural analogs strongly suggests a high potential for antiviral activity, particularly against retroviruses. The 6-alkoxy-2,4-diaminopyrimidine core, when combined with an acyclic phosphonate side chain, serves as a potent pharmacophore for the inhibition of viral replication via chain termination of DNA synthesis.

For researchers and drug development professionals, this indicates that this compound could be a valuable starting point for the synthesis of novel antiviral agents. Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives to confirm and characterize their potential therapeutic activities. Elucidation of the structure-activity relationship (SAR) by varying the substituents at the 5- and 6-positions will be crucial for optimizing potency and selectivity.

References

- 1. 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 3. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Diamino-6-ethoxypyrimidine and its Precursors

This technical guide provides a comprehensive overview of the synthesis, and potential biological activities of 2,4-diamino-6-ethoxypyrimidine, drawing upon available literature for its precursors and related diaminopyrimidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

2,4-Diaminopyrimidines are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[2][3][4][5] This guide focuses on this compound, a derivative whose synthesis and biological profile can be inferred from its more extensively studied precursors, 2,4-diamino-6-hydroxypyrimidine (DAHP) and 2,4-diamino-6-chloropyrimidine.

Synthesis and Chemical Properties

While direct literature on the synthesis of this compound is limited, a logical synthetic route would involve the nucleophilic substitution of 2,4-diamino-6-chloropyrimidine with sodium ethoxide. The following sections detail the well-established synthesis of its key precursors.

Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)

The synthesis of DAHP is typically achieved through the condensation of guanidine with an ethyl cyanoacetate derivative. Several protocols with varying reagents and conditions have been reported.

Experimental Protocol 1: From Ethyl Cyanoacetate and Guanidine Hydrochloride

A solution of sodium ethoxide is prepared by dissolving sodium in anhydrous ethanol. To this, ethyl cyanoacetate is added. A separate solution of guanidine is prepared by treating guanidine hydrochloride with sodium ethoxide to precipitate sodium chloride, which is then removed by filtration. The ethanolic guanidine solution is then added to the ethyl sodiocyanoacetate solution. The mixture is heated under reflux for 2 hours and then evaporated to dryness. The resulting solid is dissolved in boiling water and acidified with glacial acetic acid to precipitate DAHP as yellow needles.[6][7][8]

Experimental Protocol 2: From Guanidine Nitrate and Methyl Cyanoacetate

In a flask, guanidine nitrate and sodium methoxide are heated and stirred in methanol. Methyl cyanoacetate is then added dropwise under reflux conditions. After refluxing for 4 hours, the methanol is distilled off. Water is added, and the pH is adjusted to 9 with hydrochloric acid, followed by adjustment to pH 7 with 50% acetic acid. The mixture is then cooled to induce precipitation, filtered, washed with water, and dried to yield the final product.[7][9]

Table 1: Summary of Quantitative Data for DAHP Synthesis

| Reactants | Solvent | Base | Reaction Time | Yield | Reference(s) |

| Guanidine hydrochloride, Ethyl cyanoacetate | Ethanol | Sodium ethoxide | 2 hours | 80-82% | [6][8] |

| Guanidine nitrate, Methyl cyanoacetate | Methanol | Sodium methoxide | 4 hours | 95% | [7][9] |

Synthesis of 2,4-Diamino-6-chloropyrimidine

2,4-diamino-6-chloropyrimidine is a key intermediate for the synthesis of various 6-substituted diaminopyrimidines, including the target ethoxy derivative. It is prepared by the chlorination of DAHP.

Experimental Protocol: Chlorination of DAHP

2,4-Diamino-6-hydroxypyrimidine is added to phosphorus oxychloride (POCl₃) and stirred at an elevated temperature (e.g., 97-105°C) for several hours.[10][11] After the reaction is complete, the excess POCl₃ is removed by distillation. The reaction mixture is then carefully quenched with ice water or ethanol.[10][11] The product can be isolated as the hydrochloride salt, which is then neutralized with a base like ammonia water to a pH of 6-7.[11] The final product is then extracted with an organic solvent such as ethyl acetate, dried, and concentrated.[10][11]

Table 2: Summary of Quantitative Data for 2,4-Diamino-6-chloropyrimidine Synthesis

| Starting Material | Reagent | Temperature | Reaction Time | Yield | Reference(s) |

| DAHP | POCl₃ | 97°C | 17 hours | 85% | [10] |

| DAHP | POCl₃ | 105°C | 6 hours | 73-77% | [11] |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic substitution reaction on 2,4-diamino-6-chloropyrimidine.

Proposed Experimental Protocol:

Sodium metal is dissolved in anhydrous ethanol to prepare sodium ethoxide. To this solution, 2,4-diamino-6-chloropyrimidine is added, and the mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound.

A generalized diagram of a kinase signaling pathway potentially inhibited by a diaminopyrimidine derivative.

Conclusion

This compound is a derivative of a versatile chemical scaffold with significant potential in drug discovery and development. While direct experimental data for this specific compound is sparse, a robust body of literature on its precursors, DAHP and 2,4-diamino-6-chloropyrimidine, provides a solid foundation for its synthesis and potential biological activities. The established protocols for the synthesis of these precursors, along with the diverse pharmacological profiles of related diaminopyrimidine derivatives, suggest that this compound and its analogues are promising candidates for further investigation as therapeutic agents. Future research should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]

- 9. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

The Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,4-Diaminopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine core is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a multitude of therapeutic agents. From their initial discovery as antimicrobial agents to their current prominence in oncology, these derivatives have demonstrated a remarkable capacity for selective interaction with various biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of 2,4-diaminopyrimidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

A Historical Perspective: From Antifolates to Kinase Inhibitors

The journey of 2,4-diaminopyrimidine derivatives began in the mid-20th century with the pioneering work of George Hitchings and his team. Their research into nucleic acid antagonists led to the synthesis of numerous pyrimidine and purine analogs. A pivotal observation was that 2,4-diamino-5-substituted pyrimidines acted as antifolates, interfering with the utilization of folic acid. This discovery was a landmark in the development of chemotherapy, as it established a clear biochemical target: dihydrofolate reductase (DHFR).

The key to the success of these early derivatives was their selectivity. Researchers found that by modifying the substituents on the pyrimidine ring, they could achieve preferential inhibition of microbial DHFR over the human enzyme. This principle led to the development of the antimalarial drug pyrimethamine and the antibacterial agent trimethoprim . These "non-classical" DHFR inhibitors, characterized by their 2,4-diaminopyrimidine core, became essential medicines, often used in combination with sulfonamides to achieve synergistic effects.[1][2]

The therapeutic applications of 2,4-diaminopyrimidine derivatives have since expanded significantly, particularly in the field of oncology. The core scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors. By targeting kinases that are dysregulated in cancer, such as p21-activated kinase 4 (PAK4), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinase 7 (CDK7), these compounds have shown promise in halting tumor growth, inducing apoptosis, and overcoming drug resistance.[3][4][5]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 2,4-diaminopyrimidine derivatives against various targets and cancer cell lines.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Kinase Targets

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| B6 | PAK4 | 5.9 | [3][5] |

| A2 | PAK4 | 18.4 | [3][5] |

| B8 | PAK4 | 20.4 | [3][5] |

| Compound 22 | CDK7 | 7.21 | [6] |

| BTX-A51 | CDK7 | 272.30 | [6] |

| Compound 11c | Aurora A | >35-fold selective over Aurora B | [7] |

Table 2: Anti-proliferative Activity of 2,4-Diaminopyrimidine Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| B6 | A549 | Lung Cancer | 2.533 | [3][5] |

| 9k | A549 | Lung Cancer | 2.14 | [8] |

| 9k | HCT-116 | Colon Cancer | 3.59 | [8] |

| 9k | PC-3 | Prostate Cancer | 5.52 | [8] |

| 9k | MCF-7 | Breast Cancer | 3.69 | [8] |

| 13f | A549 | Lung Cancer | 1.98 | [8] |

| 13f | HCT-116 | Colon Cancer | 2.78 | [8] |

| 13f | PC-3 | Prostate Cancer | 4.27 | [8] |

| 13f | MCF-7 | Breast Cancer | 4.01 | [8] |

| 11c | HeLa | Cervical Cancer | 0.5 - 4.0 | [7] |

| A12 | A549 | Lung Cancer | 0.130 | [9] |

| A12 | MDA-MB-231 | Breast Cancer | 0.094 | [9] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2,4-diaminopyrimidine derivatives are rooted in their ability to modulate specific signaling pathways that are crucial for cell survival and proliferation.

Dihydrofolate Reductase (DHFR) Inhibition

The classical mechanism of action for early 2,4-diaminopyrimidine derivatives involves the inhibition of DHFR. This enzyme is essential for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids. By blocking DHFR, these compounds deplete the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell death.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by 2,4-diaminopyrimidine derivatives.

Kinase Inhibition in Cancer

In the context of cancer, 2,4-diaminopyrimidine derivatives have been engineered to target specific kinases that drive tumorigenesis.

Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival. Its overexpression is linked to poor prognosis in several cancers.[10] 2,4-diaminopyrimidine-based FAK inhibitors block its kinase activity, thereby disrupting downstream signaling pathways such as PI3K-Akt and MAPK/ERK, which are critical for tumor growth and metastasis.[11][12][13][14]

Caption: Inhibition of the Focal Adhesion Kinase (FAK) signaling pathway.

Cyclin-Dependent Kinase 7 (CDK7) Signaling: CDK7 is a key regulator of both the cell cycle and transcription.[15][16][17][18][19] It acts as a CDK-activating kinase (CAK) and is a component of the transcription factor TFIIH.[16][17][19] Inhibition of CDK7 by 2,4-diaminopyrimidine derivatives leads to cell cycle arrest and apoptosis by disrupting the phosphorylation of other CDKs and RNA polymerase II.[6]

Caption: Dual inhibition of cell cycle and transcription by targeting CDK7.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the development and characterization of 2,4-diaminopyrimidine derivatives.

General Synthesis of 2,4-Diaminopyrimidine Derivatives

A common synthetic route to 2,4-diaminopyrimidine derivatives involves the condensation of a substituted guanidine with a β-keto nitrile or a related three-carbon precursor. The following is a generalized protocol.

Caption: A generalized workflow for the synthesis of 2,4-diaminopyrimidine derivatives.

Procedure:

-

Reaction Setup: To a solution of the appropriate β-keto nitrile in a suitable solvent (e.g., anhydrous ethanol), add an equimolar amount of a substituted guanidine nitrate and a base (e.g., sodium ethoxide).

-

Reaction Conditions: The reaction mixture is typically heated at reflux for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2,4-diaminopyrimidine derivative.

-

Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of a 2,4-diaminopyrimidine derivative against a target kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (2,4-diaminopyrimidine derivative)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.

-

Reaction Mixture: In a microplate, combine the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence, fluorescence) is proportional to the amount of ADP produced or substrate phosphorylated.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of 2,4-diaminopyrimidine derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2,4-diaminopyrimidine derivative and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of 2,4-diaminopyrimidine derivatives on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cancer cells with the test compound at various concentrations for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. The cells are then incubated at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the PI.

-

Data Analysis: The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis for Apoptosis Markers

This method is used to detect the expression of key proteins involved in apoptosis following treatment with a 2,4-diaminopyrimidine derivative.

Materials:

-

Cancer cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in lysis buffer. Quantify the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion

The 2,4-diaminopyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From their origins as DHFR inhibitors to their current role in the development of targeted cancer therapies, these compounds have consistently demonstrated their versatility and potential. The continued exploration of this privileged structure, guided by a deep understanding of its history, structure-activity relationships, and mechanisms of action, holds great promise for the future of drug discovery. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 15. news-medical.net [news-medical.net]

- 16. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 18. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

Spectroscopic Profile of 2,4-Diamino-6-ethoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Diamino-6-ethoxypyrimidine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document focuses on predicted spectroscopic data based on analogous compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, such as 2,4-diamino-6-hydroxypyrimidine and 2,4-diamino-6-chloropyrimidine, and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.2 - 5.5 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~6.0 - 6.5 | Broad Singlet | 2H | C4-NH₂ |

| ~5.5 - 6.0 | Broad Singlet | 2H | C2-NH₂ |

| ~4.2 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.2 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C6 |

| ~160 - 165 | C2 |

| ~155 - 160 | C4 |

| ~80 - 85 | C5 |

| ~60 - 65 | -O-CH₂ -CH₃ |

| ~14 - 16 | -O-CH₂-CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |

| 3100 - 3300 | Medium | C-H stretching (aromatic) |

| 2850 - 3000 | Medium | C-H stretching (aliphatic) of ethoxy group |

| 1640 - 1680 | Strong | C=N stretching (pyrimidine ring) and N-H bending |

| 1580 - 1620 | Strong | C=C stretching (pyrimidine ring) |

| 1200 - 1300 | Strong | C-O stretching (asymmetric) of ethoxy group |

| 1000 - 1100 | Medium | C-O stretching (symmetric) of ethoxy group |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data of this compound

| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| Electrospray (ESI+) | ~155.09 | Loss of ethylene (-28), Loss of ethoxy radical (-45) |

| Electron Impact (EI) | ~154.08 | Fragments corresponding to the pyrimidine ring and loss of the ethoxy group |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) or electron impact (EI) source.

Sample Preparation:

-

For ESI, prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Acquisition (EI):

-

Introduce the sample into the ion source.

-

Bombard the sample with electrons (typically 70 eV) to induce ionization and fragmentation.

-

Acquire the mass spectrum, which will show the molecular ion [M]⁺ and various fragment ions.

Workflow and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of this compound.

The Solubility Profile of 2,4-Diamino-6-ethoxypyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and the relevant biological context for 2,4-Diamino-6-ethoxypyrimidine and structurally related compounds. This document is intended for researchers, scientists, and drug development professionals working with pyrimidine derivatives.

Introduction to Pyrimidine Solubility

The solubility of pyrimidine derivatives is a critical physicochemical property that significantly influences their bioavailability and therapeutic efficacy. Factors such as the nature and position of substituents on the pyrimidine ring, the properties of the solvent (e.g., polarity, pH), and temperature all play a crucial role in determining the extent to which these compounds can dissolve.[1] Generally, polar functional groups tend to enhance solubility in polar solvents, while nonpolar substituents favor solubility in nonpolar organic solvents, following the "like dissolves like" principle.[1]

Solubility Data for this compound and Related Analogs

| Compound Name | Solvent | Solubility | Temperature (°C) | Notes |

| 2,4-Diamino-6-hydroxypyrimidine | DMSO | Soluble | Not Specified | [2] |

| Methanol | Soluble | Not Specified | [2] | |

| Water | Sparingly Soluble | Not Specified | [2] | |

| PBS | 6.5 mg/mL (51.54 mM) | Not Specified | [3] | |

| 2,4-Diamino-6-chloropyrimidine | Water | Soluble | Not Specified | [4] |

| Ethanol | More Soluble than in water | Not Specified | [4] | |

| Methanol | More Soluble than in water | Not Specified | [4] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for drug discovery and development. The following are standard experimental methods for assessing both thermodynamic and kinetic solubility.[5]

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for lead optimization and formulation development.[5]

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[5]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.[5]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that the separation method does not alter the composition of the saturated solution.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[5]

-

Data Reporting: The determined concentration is reported as the thermodynamic solubility, typically in units of µg/mL or µM.[5]

A visual representation of the general workflow for determining thermodynamic solubility is provided below.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This high-throughput method is particularly useful in the early stages of drug discovery.[5]

Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).[5]

-

Incubation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) and incubate for a defined period (e.g., 1-2 hours) at room temperature.[5]

-

Precipitate Removal: Pellet any precipitate by centrifugation or remove it by filtration.[5]

-

Quantification: Determine the concentration of the compound remaining in the aqueous solution using a suitable analytical method.[5]

Biological Activity and Signaling Pathway of a Key Analog

While the specific biological activity of this compound is not well-documented, the closely related compound, 2,4-Diamino-6-hydroxypyrimidine (DAHP), is a known inhibitor of GTP cyclohydrolase I.[2][3] This enzyme is the rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4).[3][6] BH4 is an essential cofactor for nitric oxide synthases (NOS), which produce nitric oxide (NO), a critical signaling molecule.[2][3]

Inhibition of GTP cyclohydrolase I by DAHP leads to a reduction in BH4 levels, which in turn can suppress NO production.[3] Furthermore, studies have shown that DAHP can reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs), an effect that appears to be at least partially independent of BH4 and may involve the suppression of NF-κB.[7]

The following diagram illustrates the signaling pathway affected by 2,4-Diamino-6-hydroxypyrimidine.

Caption: Inhibition of the BH4 Biosynthesis Pathway.

Conclusion

While direct quantitative solubility data for this compound remains to be elucidated, the information available for its structural analogs suggests it is likely to exhibit solubility in polar organic solvents and limited to moderate aqueous solubility. The experimental protocols outlined in this guide provide a robust framework for determining its precise solubility profile. Furthermore, the established biological activity of the closely related 2,4-Diamino-6-hydroxypyrimidine highlights a potential area of investigation for the biological function of this compound, particularly in pathways involving GTP cyclohydrolase I, BH4, and nitric oxide signaling. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological activities of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]

- 7. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,4-Diamino-6-ethoxypyrimidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2,4-diamino-6-ethoxypyrimidine, a valuable scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 2,4-diamino-6-hydroxypyrimidine, followed by its conversion to the target ethoxy derivative.

Introduction

2,4-Diaminopyrimidine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, serving as crucial pharmacophores in the development of therapeutics for various diseases. The ethoxy substitution at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This protocol details a reliable and reproducible method for the preparation of this compound.

The synthetic strategy involves two key transformations:

-

Cyclocondensation: The initial step involves the base-catalyzed cyclocondensation of guanidine with an active methylene compound, typically a cyanoacetate derivative, to construct the pyrimidine ring, yielding 2,4-diamino-6-hydroxypyrimidine.

-

Etherification: The subsequent step focuses on the conversion of the 6-hydroxyl group to a 6-ethoxy group. This is achieved through a nucleophilic substitution reaction, proceeding via an intermediate, 2,4-diamino-6-chloropyrimidine.

Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This procedure outlines the synthesis of the pyrimidine core from guanidine nitrate and methyl cyanoacetate.[1]

Materials:

-

Methanol

-

Guanidine nitrate

-

Sodium methoxide

-

Methyl cyanoacetate

-

Hydrochloric acid

-

Acetic acid (50%)

-

Deionized water

Procedure:

-

To a four-necked flask, add 300 mL of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide.

-

Heat the mixture and stir for 1 hour.

-

While maintaining the solution at reflux, add methyl cyanoacetate dropwise.

-

After the addition is complete, continue to reflux the mixture for 4 hours.

-

Distill off the methanol for recovery.

-

To the residue, add 800 mL of water.

-

Adjust the pH of the solution to 9 with hydrochloric acid.

-

Further adjust the pH to 7 with 50% acetic acid.

-

Cool the mixture to 5-10°C to induce crystallization.

-

Filter the precipitate, wash with cold water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 120 g (95%) | [1] |

| Purity | 99.10% | [1] |

Step 2: Synthesis of this compound

This two-part procedure first describes the conversion of the hydroxypyrimidine to a chloropyrimidine intermediate, followed by nucleophilic substitution with ethoxide.